3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile is a heterocyclic compound with a unique structure that includes a bromophenyl group and a pyrazolo[1,2-a]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization with suitable nitriles. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential as a therapeutic agent.
Uniqueness
3-(4-Bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile is unique due to its specific substitution pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .
Properties
CAS No. |
459152-95-5 |
---|---|
Molecular Formula |
C14H13BrN4 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole-6,7-dicarbonitrile |
InChI |
InChI=1S/C14H13BrN4/c15-11-4-2-10(3-5-11)14-12(8-16)13(9-17)18-6-1-7-19(14)18/h2-5,12-14H,1,6-7H2 |
InChI Key |
MHPZYQNZVBZTQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C(C(N2C1)C3=CC=C(C=C3)Br)C#N)C#N |
solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.